molecular formula C12H16O2 B11925698 1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one

1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one

Cat. No.: B11925698
M. Wt: 192.25 g/mol
InChI Key: IVTIVKAOWFOUCM-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one is an organic compound characterized by a hydroxyphenyl group attached to a butanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with isobutyryl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations that contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-O-E-Feruloyl-1-(4-hydroxyphenyl)butane-1,2-diol
  • (1S)-2-O-Z-Feruloyl-1-(4-hydroxyphenyl)ethane-1,2-diol

Comparison

1-(4-Hydroxyphenyl)-3,3-dimethylbutan-2-one is unique due to its specific structural features, such as the presence of a dimethylbutanone moiety. This distinguishes it from similar compounds that may have different substituents or structural configurations. The unique structure of this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-3,3-dimethylbutan-2-one

InChI

InChI=1S/C12H16O2/c1-12(2,3)11(14)8-9-4-6-10(13)7-5-9/h4-7,13H,8H2,1-3H3

InChI Key

IVTIVKAOWFOUCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC1=CC=C(C=C1)O

Origin of Product

United States

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